molecular formula C22H14N4O B2460497 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile CAS No. 339013-23-9

4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile

Cat. No. B2460497
CAS RN: 339013-23-9
M. Wt: 350.381
InChI Key: CQMNNEKWDDJRNX-UHFFFAOYSA-N
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Description

The compound “4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile” is a type of spiro host material . It’s used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .


Synthesis Analysis

The synthesis of such compounds involves a series of chemical reactions. For instance, two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ), are designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound is complex, with electron donor (acridine) and acceptor (triphenyltriazine) moieties connected at the meta positions . This structure allows for intra- and intermolecular charge transfer (CT) states to be induced through exciplex-like interactions between the same emitters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its use in OLEDs. For instance, it exhibits excellent electroluminescence performance .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further optimization of its properties for use in OLEDs. Its high performance in RGB-based PHOLEDs suggests that it has promising potential for future developments .

properties

IUPAC Name

4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O/c23-15-16-11-13-19(14-12-16)27-22-20(17-7-3-1-4-8-17)25-26-21(24-22)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMNNEKWDDJRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile

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